![molecular formula C10H6FN3O B1451174 5-fluoro-2-(1,2-oxazol-3-yl)-1H-1,3-benzodiazole CAS No. 1339020-09-5](/img/structure/B1451174.png)
5-fluoro-2-(1,2-oxazol-3-yl)-1H-1,3-benzodiazole
Overview
Description
5-Fluoro-2-(1,2-oxazol-3-yl)-1H-1,3-benzodiazole, also known as 5-Fluoro-2-oxazolidinone (FOx), is a heterocyclic compound belonging to the oxazolidinone family. It is synthesized from 5-fluorouracil and is a key intermediate in the synthesis of various pharmaceuticals. FOx has been used in a variety of applications, ranging from drug design and development to chemical synthesis and catalysis.
Scientific Research Applications
Synthetic Utilities and Chemical Properties
Synthetic Approaches for Heterocyclic Compounds : The compound is utilized in the synthesis of various heterocyclic compounds, showcasing its versatility in organic synthesis. This includes the development of benzimidazoles, quinoxalines, and benzodiazepines, highlighting its role in creating fluorescent systems and facilitating efficient synthetic procedures for related compounds (Ibrahim, 2011).
Biological Applications
Anticancer Activity : Benzothiazole derivatives, structurally related to the subject compound, demonstrate a wide spectrum of biological activities, including anticancer properties. These compounds have been identified as potential chemotherapeutic agents, with some derivatives undergoing development for cancer treatment (Kamal et al., 2015; Ahmed et al., 2012).
Chemical and Pharmacological Research
Drug Development and Synthesis : Research into the synthesis and therapeutic potential of benzothiazoles indicates the utility of these compounds in developing new drugs with antimicrobial, analgesic, and anti-inflammatory properties. This underscores the significance of the core chemical structure shared with "5-fluoro-2-(1,2-oxazol-3-yl)-1H-1,3-benzodiazole" in medicinal chemistry (Földesi et al., 2018; Bhat & Belagali, 2020).
Corrosion Inhibition and Material Science
Corrosion Inhibition : Derivatives of benzothiazole, closely related to the compound , have been studied for their ability to inhibit the corrosion of metals. This application demonstrates the compound's potential utility in the field of materials science and engineering (Walker, 1976).
properties
IUPAC Name |
3-(6-fluoro-1H-benzimidazol-2-yl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O/c11-6-1-2-7-9(5-6)13-10(12-7)8-3-4-15-14-8/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNLEWGHTODPEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)C3=NOC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-(1,2-oxazol-3-yl)-1H-1,3-benzodiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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